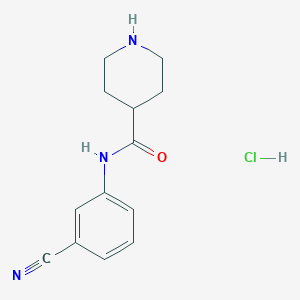
N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular weight of 265.74 . Its IUPAC name is N-(3-cyanophenyl)-4-piperidinecarboxamide hydrochloride . The CAS number for this compound is 1235440-05-7 .
Molecular Structure Analysis
The InChI code for “N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of “N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is C13H16ClN3O . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the web search results .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Process Optimization
A study by Wei et al. (2016) outlines a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride , emphasizing its potential as a Rho kinase inhibitor for treating central nervous system disorders. The optimized synthesis route offers insights into methodologies that could be applicable for synthesizing compounds like N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride, highlighting the importance of reaction condition optimization for production scalability and purity (Wei et al., 2016).
Anti-angiogenic and DNA Cleavage Activities
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) demonstrates these compounds' efficacy in inhibiting in vivo angiogenesis and their potential as anticancer agents through DNA cleavage activities. Such findings suggest that structurally similar compounds, including N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride, might possess valuable therapeutic properties in cancer treatment (Kambappa et al., 2017).
TRPV1 Antagonists for Neuropathic Pain
Oka et al. (2018) developed biphenyl-4-carboxamide derivatives , identifying compounds with significant effects on neuropathic pain through TRPV1 antagonism. This research direction underscores the therapeutic potential of carboxamide derivatives in pain management, potentially extending to compounds like N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride for exploring novel pain relief strategies (Oka et al., 2018).
HIV-1 Reverse Transcriptase Inhibitors
The investigation into piperidine-4-yl-aminopyrimidines by Tang et al. (2010) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) reveals the importance of N-phenyl piperidine analogs in combating resistant strains of HIV-1. This highlights the broader application of piperidine derivatives in antiviral therapies, suggesting that N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride could be explored for similar antiviral activities (Tang et al., 2010).
CCR5 Antagonists for HIV-1 Inhibition
Research by Imamura et al. (2006) on piperidine-4-carboxamide CCR5 antagonists underscores the discovery of compounds with potent anti-HIV-1 activity, emphasizing the role of carboxamide derivatives in developing therapeutics targeting viral entry mechanisms. This illustrates the potential for N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride to serve in similar capacities, targeting key protein interactions in infectious diseases (Imamura et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-cyanophenyl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHOCQKLZCSAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


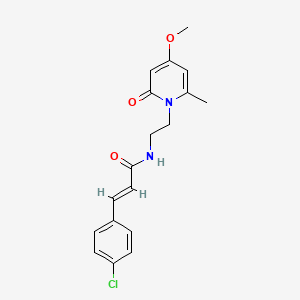
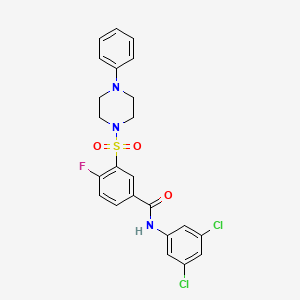

![2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2596135.png)
![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)

![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)

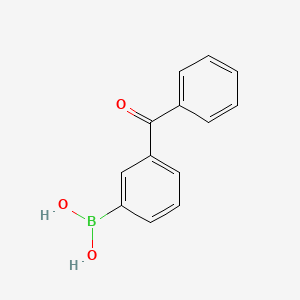
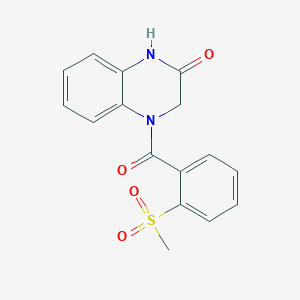
![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)
![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)
